molecular formula C18H21N5O2 B2772658 N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2109241-88-3

N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

Cat. No.: B2772658
CAS No.: 2109241-88-3
M. Wt: 339.399
InChI Key: DJWRGKKJBHMCQU-UHFFFAOYSA-N
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Description

N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that features a triazole ring, a bicyclic octane structure, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide likely involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Bicyclic Octane Structure: This might involve a series of cyclization reactions.

    Coupling Reactions: The triazole and bicyclic octane structures are then coupled with a phenyl group and an acetamide group through amide bond formation.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: Various substitution reactions could occur on the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: It might act as an inhibitor for certain enzymes due to its complex structure.

    Receptor Binding: Potential to bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might:

    Bind to Enzymes: Inhibit their activity by occupying the active site.

    Interact with Receptors: Modulate receptor activity by binding to them.

    Affect Cellular Pathways: Influence various cellular pathways through its interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide: Similar compounds might include other triazole-containing bicyclic compounds with different substituents.

Uniqueness

    Structural Complexity: The combination of a triazole ring, a bicyclic octane structure, and an acetamide group is unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

N-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)22-15-6-7-16(22)11-17(10-15)23-19-8-9-20-23/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRGKKJBHMCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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